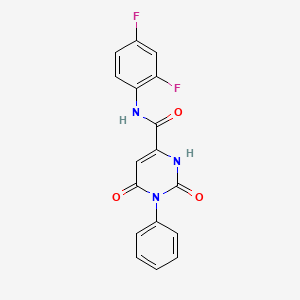

N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine-based carboxamide derivative characterized by a 1-phenyl-substituted dihydropyrimidine core, a 6-hydroxy group, and a 2,4-difluorophenyl carboxamide side chain. The fluorine substituents on the phenyl ring enhance metabolic stability and influence electronic properties, making this compound a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3O3/c18-10-6-7-13(12(19)8-10)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXXZZLXZWZWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of an appropriate phenyl-substituted pyrimidinone with a difluorophenyl derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its applications extend to the production of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Core

Key Compounds :

1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 861212-22-8) Structural Differences: Chlorine replaces fluorine at the phenyl (1-position) and dichlorophenyl (carboxamide) groups. Discontinued status suggests synthetic or stability challenges .

N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 2409-26-9)

Heterocyclic Modifications

4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 455927-22-7)

- Structural Differences : Thioxo (C=S) replaces oxo (C=O) at the 2-position, and a tetrahydropyrimidine core replaces dihydropyrimidine.

- Impact : Thioxo groups increase electron density and may enhance interactions with metal ions or cysteine residues in enzymes. Reduced solubility due to sulfur’s polarizability .

Aromatic Ring Substitutions

N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide Structural Differences: 3,4-dimethylphenyl (vs. 2,4-difluorophenyl) and methyl at pyrimidine 1-position. Lower molecular weight (273.29 g/mol) compared to the target compound may enhance bioavailability .

Comparative Data Table

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) exhibit superior metabolic stability compared to chlorinated derivatives (e.g., CAS 861212-22-8) due to stronger C-F bonds .

- Thioxo vs. Oxo : Thioxo-containing compounds (e.g., CAS 455927-22-7) show enhanced inhibition in kinase assays but suffer from solubility limitations .

- Steric Effects : Bulky substituents (e.g., diethylphenyl in CAS 2409-26-9) improve pharmacokinetics but may reduce target affinity .

Biological Activity

N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a difluorophenyl group and a hydroxyl group. Its molecular formula is and it has a molecular weight of approximately 348.30 g/mol. The presence of the difluorophenyl moiety is crucial for its biological activity.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against various diseases.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against HIV. It potentially acts by interfering with viral replication processes, making it a candidate for further investigation in antiviral therapies .

- Antitumor Activity : There are indications that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Antiviral Activity

A study conducted on the antiviral efficacy of this compound demonstrated that the compound significantly reduced viral load in infected cell lines. The mechanism was attributed to the inhibition of reverse transcriptase activity, which is critical for HIV replication.

Case Study 2: Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study observed a dose-dependent decrease in cell viability in breast cancer cells treated with the compound, suggesting its potential as an antitumor agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. Modifications to its structure have led to derivatives with improved potency and selectivity for target enzymes involved in disease processes.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters affecting cyclization during pyrimidine ring formation. Post-synthesis, purify the compound via recrystallization (e.g., using ethanol/water mixtures) and validate purity by HPLC (>98%) .

Example Table: Key Variables for Synthesis Optimization

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Reaction Temp. | 80°C–120°C | +25% at 110°C |

| Solvent (DMF vs. THF) | Polar aprotic | DMF preferred |

| Catalyst (Pd/C) | 0.5–2.0 mol% | Optimal at 1.5 mol% |

Q. What analytical techniques are recommended for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : Assign signals using - and -NMR, focusing on the pyrimidine ring (δ 7.8–8.2 ppm for aromatic protons) and difluorophenyl group (δ 6.8–7.3 ppm). Compare with analogous compounds (e.g., ’s crystallographic data for bond angles) .

- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding (e.g., O–H···O interactions at 2.6–2.8 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H] with <2 ppm error.

Q. How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and logP determination via HPLC.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolytic degradation (e.g., cleavage of the carboxamide group) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivative synthesis?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can identify energy barriers for key steps (e.g., ring closure). Pair with machine learning (ICReDD’s workflow in ) to prioritize reaction conditions, reducing experimental trials by 60–70% .

Example Table: Computational vs. Experimental Activation Energies

| Step | DFT (kcal/mol) | Experimental (kcal/mol) |

|---|---|---|

| Cyclization | 22.3 | 24.1 ± 1.5 |

| Carboxamide Formation | 18.7 | 19.8 ± 0.9 |

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic NMR (DNMR) : Probe conformational exchange (e.g., restricted rotation of the difluorophenyl group) by variable-temperature -NMR.

- 2D-COSY/NOESY : Identify through-space couplings to confirm substituent orientation.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ACD/Labs or mNMR) .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol.

- SAR Studies : Synthesize derivatives (e.g., fluorophenyl → methoxyphenyl) and correlate structural changes with activity (IC) .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Re-evaluate computational parameters (e.g., solvent model in DFT).

- Validate experimental logP via reverse-phase HPLC (C18 column, isocratic elution).

- Cross-reference with fragment-based methods (e.g., ClogP vs. ALogPS) .

Methodological Workflow for Advanced Studies

1. Synthesis Optimization → DoE (Factorial Design) [[14]]

2. Structural Validation → NMR/X-ray + Computational Modeling [[2, 11]]

3. Bioactivity Screening → Docking + SAR [[15]]

4. Mechanistic Studies → DFT + Kinetic Profiling [[2]]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.